molecular formula C19H19Cl3N2O2 B5161056 3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide

3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide

Cat. No. B5161056
M. Wt: 413.7 g/mol
InChI Key: ILRKKXLVGKUVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide, also known as UMB24, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in scientific research for various diseases.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, differentiation, and survival. It has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce inflammation in the brain. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta levels in the brain.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its instability in the presence of light and air.

Future Directions

There are several future directions for the scientific research on 3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide. One potential direction is the development of this compound analogs with improved solubility and stability. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide involves a multi-step process that includes the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form 3,5-dichloro-4-methoxybenzoyl chloride. This intermediate compound is then reacted with 3-chloro-4-(1-piperidinyl)aniline to form the final product, this compound.

Scientific Research Applications

3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress, while in Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid beta levels in the brain.

properties

IUPAC Name

3,5-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O2/c1-26-18-15(21)9-12(10-16(18)22)19(25)23-13-5-6-17(14(20)11-13)24-7-3-2-4-8-24/h5-6,9-11H,2-4,7-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKKXLVGKUVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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